![molecular formula C15H15NO2 B14162338 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol CAS No. 91096-81-0](/img/structure/B14162338.png)
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as chemistry, biology, and medicine due to their ability to form stable complexes with metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-ethoxyaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Applications De Recherche Scientifique
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
- 2-{(E)-[(2-chlorophenyl)imino]methyl}phenol
Uniqueness
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its ability to form metal complexes .
Propriétés
Numéro CAS |
91096-81-0 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-[(2-ethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15-10-6-4-8-13(15)16-11-12-7-3-5-9-14(12)17/h3-11,17H,2H2,1H3 |
Clé InChI |
VDAGZXHWTUAWMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


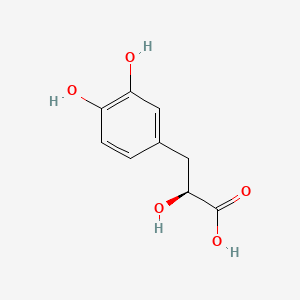
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
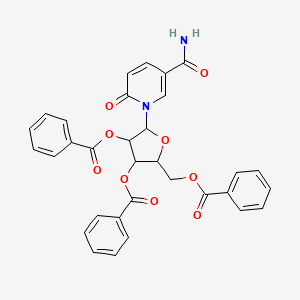

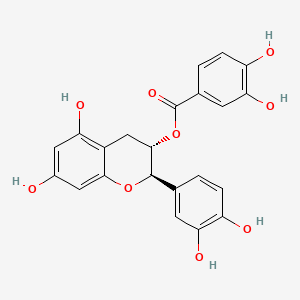
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)

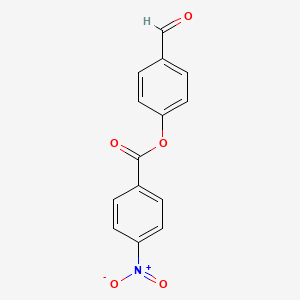
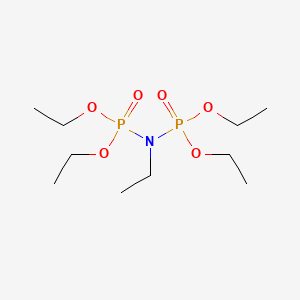
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)

